molecular formula C16H13FINO B13654159 Oxazole, 4-(fluoromethyl)-4,5-dihydro-5-(4-iodophenyl)-2-phenyl-, (4S,5R)

Oxazole, 4-(fluoromethyl)-4,5-dihydro-5-(4-iodophenyl)-2-phenyl-, (4S,5R)

Cat. No.: B13654159
M. Wt: 381.18 g/mol
InChI Key: WEGNHTCFXLYIJK-UHFFFAOYSA-N
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Description

The compound Oxazole, 4-(fluoromethyl)-4,5-dihydro-5-(4-iodophenyl)-2-phenyl-, (4S,5R) (CAS: 1017470-58-4) is a chiral oxazole derivative characterized by a fluoromethyl group at position 4, a 4-iodophenyl substituent at position 5, and a phenyl group at position 2. Its stereochemistry is defined as (4S,5R), which may influence its biological activity and physicochemical properties. The iodine substituent introduces steric bulk and polarizability, while the fluoromethyl group enhances lipophilicity and metabolic stability. This compound has been synthesized via methods involving fluorination of precursor alcohols using reagents like 1-fluoroenamine, as described in related synthetic protocols .

Properties

Molecular Formula

C16H13FINO

Molecular Weight

381.18 g/mol

IUPAC Name

4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H13FINO/c17-10-14-15(11-6-8-13(18)9-7-11)20-16(19-14)12-4-2-1-3-5-12/h1-9,14-15H,10H2

InChI Key

WEGNHTCFXLYIJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)I)CF

Origin of Product

United States

Preparation Methods

Conventional Synthetic Approaches for Oxazoles

Several classical methods exist for synthesizing oxazole derivatives, which can be adapted or serve as foundations for preparing complex substituted oxazoles like the target compound:

  • Robinson-Gabriel Synthesis : Cyclodehydration of acylamino ketones under acidic conditions to form 2,5-disubstituted oxazoles. Yields are moderate (50-60%) with polyphosphoric acid as a dehydrating agent. This method is less suited for heavily substituted or chiral oxazoles due to harsh conditions.

  • Fischer Oxazole Synthesis : Reaction of cyanohydrins with aromatic aldehydes in acidic media, leading to 2,5-disubstituted oxazoles via dehydration. Mild conditions but limited to simpler substitution patterns.

  • van Leusen Synthesis : One-step reaction of aldehydes with tosylmethyl isocyanide (TosMIC) under mild basic conditions to yield 5-substituted oxazoles. This method offers versatility and mild conditions, making it suitable for functionalized oxazoles.

  • Bredereck Reaction : Reaction of α-haloketones with amides to afford 2,4-disubstituted oxazoles efficiently. Adaptable to various substituents and considered clean and economical.

  • Cycloisomerization Reactions : Use of propargylic amides and silica gel-supported catalysts to form polysubstituted oxazoles under mild conditions, proceeding via oxazoline intermediates.

  • Erlenmeyer-Plochl Reaction : Condensation of aldehydes, anhydrous sodium acetate, and acetic anhydride to form oxazolones, precursors to oxazoles.

Modern and Green Synthetic Strategies

  • Microwave-Assisted Synthesis : Accelerates oxazole formation with improved yields and shorter reaction times using substituted aryl aldehydes and TosMIC in the presence of catalysts like potassium phosphate.

  • Copper- and Silver-Catalyzed Cyclizations : Transition metal catalysts facilitate nucleophilic ring-opening and cyclization steps to afford substituted oxazoles with high regioselectivity.

  • Iodine-Potassium Carbonate Mediated Synthesis : Enables formation of diphenyloxazoles from bromoacetophenone and benzylamine at moderate temperatures.

  • Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagents : A recent, highly efficient method involves in situ generation of acylpyridinium salts from carboxylic acids and triflylpyridinium reagents, followed by trapping with isocyanoacetates or tosylmethyl isocyanide to yield 4,5-disubstituted oxazoles. This method tolerates various functional groups, including sterically hindered and sensitive moieties, and is scalable to gram quantities.

Specific Preparation Methodology for Oxazole, 4-(fluoromethyl)-4,5-dihydro-5-(4-iodophenyl)-2-phenyl-, (4S,5R)

Although direct literature on the exact titled compound is scarce, its structural features suggest that the preparation involves stereoselective construction of the oxazoline ring followed by functionalization to introduce fluoromethyl and 4-iodophenyl substituents, consistent with methods for chiral 4,5-dihydrooxazoles.

Key Synthetic Steps

  • Chiral Oxazoline Ring Formation
    The (4S,5R) stereochemistry indicates a chiral oxazoline intermediate, which can be synthesized via cyclization of chiral amino alcohols or amino acids with appropriate aldehydes or acid derivatives. For example, glycine derivatives have been acylated and cyclized to form chiral oxazolines.

  • Introduction of Fluoromethyl Group at C-4 Position
    Fluoromethylation can be achieved by nucleophilic substitution or electrophilic fluorination on a suitable precursor. The use of fluoromethylating agents such as fluoromethyl halides or fluorinated reagents under controlled conditions is common.

  • Incorporation of 4-Iodophenyl Substituent at C-5 Position
    The 4-iodophenyl group can be introduced via cross-coupling reactions (e.g., Suzuki or Stille coupling) on halogenated oxazoline intermediates or by using 4-iodobenzaldehyde in the initial cyclization step.

  • Aromatic Substitution at C-2 Position with Phenyl Group
    The phenyl substituent at C-2 is typically introduced through the choice of starting materials such as benzoyl derivatives or phenyl-substituted amino acids.

Representative Synthetic Route (Inferred from Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of chiral oxazoline Chiral amino alcohol + aldehyde (e.g., 4-iodobenzaldehyde) under acidic cyclization Formation of 4,5-dihydrooxazoline ring with defined stereochemistry
2 Fluoromethylation Fluoromethyl halide or fluorinating agent under nucleophilic substitution conditions Introduction of fluoromethyl group at C-4
3 Aromatic substitution at C-2 Use of phenyl-substituted acid chloride or coupling reagent Installation of phenyl group at C-2
4 Purification and stereochemical confirmation Chromatography, crystallization, chiral HPLC, NMR, X-ray crystallography Isolation of pure (4S,5R) isomer

This route aligns with the general principles of oxazole derivative synthesis and chiral oxazoline preparation described in the literature.

Experimental Procedure Example for 4,5-Disubstituted Oxazoles (Adapted)

A modern, scalable procedure for 4,5-disubstituted oxazoles involves:

  • Reagents : Carboxylic acid precursor (bearing phenyl and iodophenyl substituents), DMAP (4-dimethylaminopyridine), triflylpyridinium reagent, and isocyanoacetate derivatives.

  • Procedure :

    • In a dry nitrogen atmosphere, combine the carboxylic acid (0.21 mmol), DMAP (1.5 equivalents), and dichloromethane (2 mL).

    • Add triflylpyridinium reagent (1.3 equivalents) and stir at room temperature for 5 minutes to form the acylpyridinium intermediate.

    • Add the isocyanoacetate (1.2 equivalents) and stir the mixture, allowing the [3+2] cycloaddition to proceed, forming the oxazole ring.

    • Upon completion (monitored by thin-layer chromatography), isolate the product by standard work-up and purification techniques.

    • Optionally, hydrolyze or further functionalize the oxazole to introduce fluoromethyl or other substituents as required.

This method has been demonstrated to tolerate various functional groups and is amenable to scale-up, with yields typically ranging from moderate to high (50-87% depending on substrates).

Data Table: Comparison of Preparation Methods for Oxazole Derivatives

Method Key Features Suitable Substituents Reaction Conditions Yield Range Notes
Robinson-Gabriel Acid-catalyzed cyclodehydration 2,5-diaryl oxazoles Mineral acids, high temp 50-60% Harsh conditions, limited functional group tolerance
Fischer Oxazole Cyanohydrin + aldehyde 2,5-disubstituted oxazoles Dry ether, HCl, mild Moderate Limited substitution diversity
van Leusen Aldehyde + TosMIC 5-substituted oxazoles Mild base, one-step Good Versatile, mild, suitable for functionalized substrates
Bredereck α-haloketones + amides 2,4-disubstituted oxazoles Mild, clean Good Economical, adaptable
Cycloisomerization Propargylic amides Polysubstituted oxazoles Silica gel, mild High Efficient, mild conditions
Triflylpyridinium-mediated Carboxylic acids + isocyanoacetates 4,5-disubstituted oxazoles Room temp, mild 65-87% Broad scope, scalable, green, functional group tolerant

The preparation of Oxazole, 4-(fluoromethyl)-4,5-dihydro-5-(4-iodophenyl)-2-phenyl-, (4S,5R) involves advanced synthetic strategies combining chiral oxazoline ring formation with selective introduction of fluoromethyl and 4-iodophenyl substituents. Modern synthetic methods, particularly those employing triflylpyridinium reagents and isocyanoacetates, offer efficient, scalable, and mild routes to such complex oxazole derivatives with good stereocontrol and functional group tolerance.

The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis. The described approaches reflect a synthesis landscape characterized by continual improvement toward greener, more efficient, and stereoselective processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluoromethyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxazoline ring, potentially opening it to form amino alcohol derivatives.

    Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of fluoromethyl ketones or alcohols.

    Reduction: Formation of amino alcohols.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In organic synthesis, (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine

The compound’s structural features make it a potential candidate for drug development. It can be used in the design of molecules that target specific biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluoromethyl and iodophenyl groups can enhance binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Oxazole Derivatives

Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Structural Similarities : Both compounds share a thiazole-oxazole hybrid core with halogenated aryl groups.
  • Key Differences: Compound 4 has a chlorine substituent, while Compound 5 has fluorine. X-ray diffraction studies reveal isostructurality (triclinic, P̄1 symmetry) but minor adjustments in crystal packing due to halogen size differences .
  • Implications : The larger iodine substituent in the target compound likely disrupts isostructurality, leading to distinct intermolecular interactions (e.g., halogen bonding) and altered solubility or stability .
5-(4-Bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole
  • Activity : Exhibits antimicrobial efficacy against bacterial and fungal strains, with bromine enhancing hydrophobic interactions in biological targets .
  • Comparison : Iodine’s larger atomic radius and polarizability in the target compound may improve binding affinity but reduce metabolic stability compared to bromine .

Trifluoromethyl and Sulfonyl Derivatives

(4S,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
  • Features : The trifluoromethyl group increases electron-withdrawing effects and bioavailability.
(4R,5R)-2-(Dichloromethyl)-4,5-Dihydro-5-(4-Mesylphenyl)Oxazol-4-ylmethanol
  • Functionality : The sulfonyl group enhances water solubility and hydrogen-bonding capacity.
  • Comparison : The target compound’s 4-iodophenyl group may reduce solubility compared to sulfonyl derivatives but improve membrane permeability .

Deuterated Analogues

(4S,5R)-4-(Fluoromethyl)-4,5-Dihydro-5-[4-(Methylsulfonyl)Phenyl]-2-Phenyl-Oxazole-d3
  • Application : Isotopic labeling (deuterium) aids in metabolic studies.

Data Tables

Table 1: Substituent Effects on Oxazole Derivatives

Compound Substituent (Position) Molecular Weight (g/mol) Biological Activity (MIC, µg/mL)
Target Compound I (C5), FCH2 (C4) ~450 (estimated) Not reported
5-(4-Bromophenyl)-oxazole Br (C5) 432.3 8–32 (bacteria/fungi)
Compound 4 Cl (C4) 618.1 Antimicrobial (data pending)

Table 2: Crystallographic Parameters

Compound Space Group Halogen Bonding (Å) Packing Efficiency
Target Compound Not reported N/A N/A
Compound 4 P̄1 Cl···π (3.45) High
Compound 5 P̄1 F···H (2.89) Moderate

Biological Activity

Oxazole derivatives are a significant class of heterocyclic compounds with diverse biological activities. The specific compound "Oxazole, 4-(fluoromethyl)-4,5-dihydro-5-(4-iodophenyl)-2-phenyl-, (4S,5R)" (CAS Number: 927689-69-8) has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, toxicity profiles, and potential applications in medicinal chemistry.

The chemical structure of the compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₆H₁₃FINO
Molecular Weight381.183 g/mol
Density1.61 ± 0.1 g/cm³ (20 °C)
Boiling Point452.7 ± 40.0 °C
LogP3.583
PSA21.590

These properties indicate that the compound is relatively stable and may exhibit lipophilic characteristics, which could influence its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of various oxazole derivatives, including the compound . A comprehensive review highlighted that oxazole derivatives generally exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Activity : In a study assessing the antibacterial efficacy of substituted oxazoles, compounds were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The tested compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 62.5 µg/mL to over 500 µg/mL, indicating varying degrees of activity .
    CompoundMIC (µg/mL)Bacteria Tested
    Oxazole Derivative X62.5Staphylococcus aureus
    Oxazole Derivative Y>500Escherichia coli
  • Biofilm Inhibition : Another aspect of oxazole derivatives is their ability to inhibit biofilm formation. Some derivatives demonstrated significant inhibition of biofilm development on inert substrates, although specific data for the (4S,5R) variant remains limited .

Toxicity Profiles

The toxicity of oxazole derivatives is a crucial factor in their development as therapeutic agents. For instance, studies have shown that certain oxazoles exhibit low toxicity in aquatic models such as Daphnia magna, suggesting a favorable safety profile for potential pharmaceutical applications .

The biological activity of oxazoles is often attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxazoles can inhibit cyclooxygenase-2 (COX-2) and tyrosinase, enzymes involved in inflammatory responses and melanin synthesis respectively .
  • Antimicrobial Mechanisms : The mechanisms underlying the antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Q & A

Q. What functional group substitutions enhance the compound’s pharmacokinetic profile?

  • Modifications :
  • Iodine Replacement : Substitute with trifluoromethyl to reduce molecular weight (ΔMW = -110 Da) while retaining halogen bonding .
  • Prodrug Design : Esterify the oxazole nitrogen to improve oral bioavailability .

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